molecular formula C23H27N3O3 B5638413 N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide

N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide

Cat. No. B5638413
M. Wt: 393.5 g/mol
InChI Key: IWHPVTWVQNYNQI-UHFFFAOYSA-N
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Description

Complex chemical entities like N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide are subjects of intensive research due to their potential applications in various fields such as medicinal chemistry and material science. These compounds are characterized by their unique molecular structures, which confer specific physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide involved an aryllithium reaction with carbon dioxide to introduce the radioisotope in the molecule, followed by a transformation into the amide form (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the interactions and stability of a compound. Techniques like X-ray crystallography, NMR, and computational modeling are used to elucidate the conformational preferences and bonding arrangements. For instance, the molecular interaction of SR141716 with the CB1 cannabinoid receptor was explored using the AM1 molecular orbital method, revealing the importance of conformations and electrostatic character for receptor binding (Shim et al., 2002).

properties

IUPAC Name

N-methyl-N-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]-4-(1,3-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-3-8-21(29-17)15-26-11-9-18(10-12-26)14-25(2)23(27)20-6-4-19(5-7-20)22-13-24-16-28-22/h3-8,13,16,18H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHPVTWVQNYNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CN(C)C(=O)C3=CC=C(C=C3)C4=CN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide

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